2-Ethyl-2-(2-methylcyclopropyl)oxirane
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Overview
Description
2-Ethyl-2-(2-methylcyclopropyl)oxirane is an organic compound with the molecular formula C8H14O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring substituted with an ethyl group and a 2-methylcyclopropyl group. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(2-methylcyclopropyl)oxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes. For instance, the starting material 2-ethyl-2-(2-methylcyclopropyl)ethene can be subjected to epoxidation using peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst like molybdenum or tungsten complexes. The reaction typically occurs at room temperature or slightly elevated temperatures, and the oxirane ring is formed through the addition of an oxygen atom across the double bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can enhance the selectivity and minimize by-products. Additionally, the purification of the final product can be achieved through distillation or chromatography techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(2-methylcyclopropyl)oxirane undergoes several types of chemical reactions, including:
Ring-Opening Reactions: The strained oxirane ring can be opened by nucleophiles such as water, alcohols, amines, and halides. This reaction typically occurs under acidic or basic conditions, leading to the formation of diols, ethers, amines, or halohydrins.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the oxirane ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines, halides
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Diols: Formed from ring-opening with water
Ethers: Formed from ring-opening with alcohols
Amines: Formed from ring-opening with amines
Halohydrins: Formed from ring-opening with halides
Carbonyl Compounds: Formed from oxidation
Alcohols: Formed from reduction
Scientific Research Applications
2-Ethyl-2-(2-methylcyclopropyl)oxirane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Polymer Chemistry: Employed in the preparation of epoxy resins and other polymeric materials due to its reactive oxirane ring.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Material Science: Utilized in the modification of surfaces and the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(2-methylcyclopropyl)oxirane primarily involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including nucleophilic sites on enzymes, proteins, and other biomolecules. The pathways involved in these reactions depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
2-Ethyl-2-(2-methylcyclopropyl)oxirane can be compared with other oxiranes, such as:
Ethylene Oxide: A simpler oxirane with a wide range of industrial applications, including the production of ethylene glycol and as a sterilizing agent.
Propylene Oxide: Another common oxirane used in the production of polyurethanes and as a fumigant.
Styrene Oxide: An aromatic oxirane used in the synthesis of pharmaceuticals and as a reactive intermediate in organic chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other oxiranes
Properties
IUPAC Name |
2-ethyl-2-(2-methylcyclopropyl)oxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-3-8(5-9-8)7-4-6(7)2/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQBMAYXELNKND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CO1)C2CC2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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